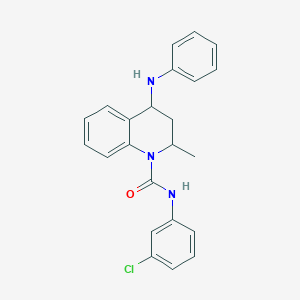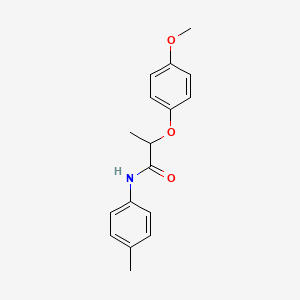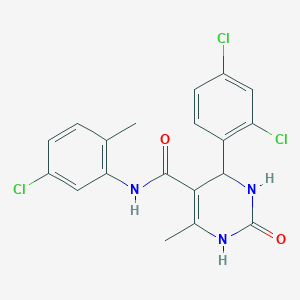
5-methyl-1H-indole-2,3-dione 3-semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1H-indole-2,3-dione 3-semicarbazone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a semicarbazone derivative of 5-methyl-1H-indole-2,3-dione, which is also known as isatin.
Mécanisme D'action
The mechanism of action of 5-methyl-1H-indole-2,3-dione 3-semicarbazone is not fully understood. However, it is believed to exert its biological effects through multiple pathways, including the inhibition of DNA synthesis, induction of apoptosis, modulation of oxidative stress, and regulation of inflammatory mediators. The compound has been shown to interact with various molecular targets, including topoisomerase II, tubulin, and NF-κB, which are involved in the regulation of cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
5-methyl-1H-indole-2,3-dione 3-semicarbazone exhibits various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. The compound has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. It also modulates the activity of various enzymes involved in the regulation of oxidative stress, including superoxide dismutase, catalase, and glutathione peroxidase. Moreover, it has been shown to regulate the expression of various inflammatory mediators, including TNF-α, IL-6, and COX-2, leading to the modulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-1H-indole-2,3-dione 3-semicarbazone has several advantages and limitations for lab experiments. The compound exhibits significant cytotoxicity against various cancer cell lines, making it a promising candidate for the development of new anticancer agents. It also exhibits antimicrobial and antiviral properties, making it a potential candidate for the development of new antimicrobial and antiviral agents. However, the compound has limited solubility in water, which may limit its bioavailability and pharmacokinetic properties. Moreover, the compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics have not been fully characterized.
Orientations Futures
There are several future directions for the study of 5-methyl-1H-indole-2,3-dione 3-semicarbazone. Firstly, further studies are needed to elucidate the mechanism of action of the compound and its molecular targets. Secondly, the compound's pharmacokinetics and toxicity need to be fully characterized to evaluate its potential as a therapeutic agent. Thirdly, the development of new analogs and derivatives of the compound may lead to the discovery of more potent and selective agents. Fourthly, the compound's potential applications in other fields, such as agriculture and environmental science, need to be explored. Finally, the compound's potential as a diagnostic tool, such as a fluorescent probe, needs to be investigated.
Conclusion:
In conclusion, 5-methyl-1H-indole-2,3-dione 3-semicarbazone is a synthetic compound that exhibits significant potential for various applications in medicinal chemistry, biochemistry, and pharmacology. The compound exhibits a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. The compound's mechanism of action is not fully understood, but it is believed to exert its biological effects through multiple pathways. The compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of 5-methyl-1H-indole-2,3-dione 3-semicarbazone involves the reaction of isatin with semicarbazide hydrochloride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes nucleophilic addition by semicarbazide to yield the desired product. The synthesis method has been optimized to improve the yield and purity of the compound, and various modifications have been proposed to enhance the efficiency of the reaction.
Applications De Recherche Scientifique
5-methyl-1H-indole-2,3-dione 3-semicarbazone has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. The compound exhibits a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. It has also been shown to possess antioxidant, neuroprotective, and analgesic effects. The compound has been tested against various cancer cell lines, including breast, lung, liver, and colon cancer, and has demonstrated significant cytotoxicity. Moreover, it has been shown to inhibit the growth of bacteria, fungi, and viruses, making it a promising candidate for the development of new antimicrobial and antiviral agents.
Propriétés
IUPAC Name |
(2-hydroxy-5-methyl-1H-indol-3-yl)iminourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-5-2-3-7-6(4-5)8(9(15)12-7)13-14-10(11)16/h2-4,12,15H,1H3,(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANWWCRZFDQYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-hydroxy-5-methyl-1H-indol-3-yl)iminourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5152701.png)
![1-benzyl-5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152702.png)

![methyl 3-[2-(mesitylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5152706.png)
![N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5152712.png)
![3-{1-[(3-fluorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5152715.png)
![5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5152727.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5152732.png)
![3-(1,3-benzodioxol-5-yl)-11-(6-bromo-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5152739.png)

![2-methoxy-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B5152753.png)

![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-2-hydroxybenzoic acid](/img/structure/B5152762.png)
